molecular formula C9H19Cl2N3O B1525203 4-(Piperidin-4-yl)piperazin-2-one dihydrochloride CAS No. 1219979-71-1

4-(Piperidin-4-yl)piperazin-2-one dihydrochloride

Cat. No.: B1525203
CAS No.: 1219979-71-1
M. Wt: 256.17 g/mol
InChI Key: WGFKLYLVOBTIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-yl)piperazin-2-one dihydrochloride is a useful research compound. Its molecular formula is C9H19Cl2N3O and its molecular weight is 256.17 g/mol. The purity is usually 95%.
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Biological Activity

4-(Piperidin-4-yl)piperazin-2-one dihydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features both piperidine and piperazine moieties, which are known to interact with various biological systems, particularly in the realms of neuropharmacology, antimicrobial activity, and potential anticancer properties.

  • Molecular Formula : C_{12}H_{18}Cl_2N_4O
  • Molar Mass : Approximately 256.17 g/mol
  • Solubility : Enhanced solubility in polar solvents due to the dihydrochloride salt form, making it suitable for medicinal applications.

Neuropharmacological Effects

Research indicates that this compound may exhibit significant neuropharmacological activities. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest:

  • Antidepressant Effects : The compound may modulate neurotransmitter levels, indicating potential use in treating anxiety and depression disorders.
  • Psychoactive Properties : Interaction studies have shown binding affinity to serotonin receptors, which could explain its antidepressant potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research findings indicate:

  • Activity Against Gram-negative Strains : It exhibits promising direct activity against certain Gram-negative bacterial strains.
  • Anti-biofilm Activity : Demonstrated effectiveness against biofilms formed by Gram-positive strains, suggesting its utility in treating infections associated with biofilm formation.

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

Study ReferenceBiological ActivityMethodologyKey Findings
NeuropharmacologyBinding assaysInhibits NLRP3 activation; potential antidepressant effects
AntimicrobialMIC testingEffective against Gram-negative bacteria; anti-biofilm activity
AnticancerCell viability assaysModerate efficacy against breast cancer cells (IC50 = 18 μM)

Specific Case Studies

  • Neuropharmacological Study :
    • A study focused on the interaction of this compound with NLRP3 inflammasome showed that the compound could inhibit IL‐1β release in differentiated THP-1 cells, indicating its potential role in inflammatory diseases.
  • Antimicrobial Assessment :
    • In vitro assays revealed that this compound had a minimum inhibitory concentration (MIC) against various bacterial strains, highlighting its potential as an antimicrobial agent .
  • Anticancer Evaluation :
    • The compound's effect on human breast cancer cells was assessed, showing significant inhibition of cell viability at specific concentrations, suggesting further exploration as a cancer therapeutic .

Scientific Research Applications

Scientific Research Applications

The applications of 4-(Piperidin-4-yl)piperazin-2-one dihydrochloride span several scientific domains:

Medicinal Chemistry

  • Drug Development : It serves as an intermediate in the synthesis of various pharmaceuticals, including potential neuroleptics and antidepressants. Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems, particularly serotonin and dopamine receptors .
  • Therapeutic Potential : Preliminary studies indicate that this compound may exhibit anxiolytic and antidepressant effects due to its ability to modulate neurotransmitter levels.

Biological Research

  • Neuropharmacology : Research has shown that derivatives of this compound can act as modulators of ion channels and neurotransmitter receptors. Its binding affinity to serotonin receptors has been particularly noted, suggesting potential for treating mood disorders.
  • Antimicrobial Activity : Some studies have reported that piperidine derivatives, including this compound, demonstrate antimicrobial properties against various bacterial strains.

Industrial Applications

  • Chemical Manufacturing : It is utilized in the production of various industrial chemicals due to its reactivity and ability to serve as a building block in organic synthesis.

Case Studies

Several studies illustrate the applications and effectiveness of this compound:

  • Neuropharmacological Studies : In vitro studies demonstrated that this compound could inhibit NLRP3 activation in immune cells, indicating its potential role in treating inflammatory diseases.
  • Antimicrobial Research : A series of experiments showed that derivatives exhibited significant activity against Gram-negative bacteria and anti-biofilm properties against Gram-positive strains, suggesting its utility in developing new antimicrobial agents.
  • Pharmacological Activity : Investigations into its interaction with neurotransmitter receptors revealed promising results for conditions like anxiety and depression, warranting further clinical investigation .

Properties

IUPAC Name

4-piperidin-4-ylpiperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8;;/h8,10H,1-7H2,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFKLYLVOBTIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.